2,6-bis[(dimethylamino)methyl]-4-methoxyphenol;(E)-but-2-enedioic acid
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Overview
Description
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that combines phenolic and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(dimethylamino)methyl]-4-methoxyphenol involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-bis[(dimethylamino)methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the amino groups can interact with biological macromolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol: Similar structure but with a different alkyl group.
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol: Lacks the (E)-but-2-enedioic acid component.
Uniqueness
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol;(E)-but-2-enedioic acid is unique due to its combination of phenolic, amino, and methoxy functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.C4H4O4/c1-14(2)8-10-6-12(17-5)7-11(13(10)16)9-15(3)4;5-3(6)1-2-4(7)8/h6-7,16H,8-9H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQNHTQYCQBDJV-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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